Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-
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Overview
Description
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethyl-1-(phenylseleno)propyl group and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1-(phenylseleno)propyl chloride with a benzene derivative under specific conditions to introduce the sulfinyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2,2-dimethylpropyl)-: This compound lacks the sulfinyl and phenylseleno groups, making it less reactive in certain types of chemical reactions.
Neopentylbenzene: Similar in structure but without the sulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is unique due to the presence of both the sulfinyl and phenylseleno groups, which confer distinct chemical and biological properties
Properties
CAS No. |
184848-17-7 |
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Molecular Formula |
C17H20OSSe |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2,2-dimethyl-1-phenylselanylpropyl)sulfinylbenzene |
InChI |
InChI=1S/C17H20OSSe/c1-17(2,3)16(20-15-12-8-5-9-13-15)19(18)14-10-6-4-7-11-14/h4-13,16H,1-3H3 |
InChI Key |
NATDWJQMOOPHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(S(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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